molecular formula C20H17N5OS B10806235 N-(2-cyanophenyl)-2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(2-cyanophenyl)-2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B10806235
M. Wt: 375.4 g/mol
InChI Key: NXSXCBWHHRSXEK-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H17N5OS and its molecular weight is 375.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H17N5OS

Molecular Weight

375.4 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H17N5OS/c21-12-15-6-4-5-9-17(15)22-18(26)13-27-20-24-23-19(14-10-11-14)25(20)16-7-2-1-3-8-16/h1-9,14H,10-11,13H2,(H,22,26)

InChI Key

NXSXCBWHHRSXEK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4C#N

Origin of Product

United States

Biological Activity

N-(2-cyanophenyl)-2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-(2-((5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. Its molecular formula is C22H23N5O2S2C_{22}H_{23}N_5O_2S^2 with a molecular weight of 453.59 g/mol. The structure features a triazole ring known for its biological activity, particularly in anticancer and antimicrobial applications.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its antitumor , antimicrobial , and anti-inflammatory properties.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed an IC50 value of approximately 1.61 µg/mL against Jurkat cells, indicating potent antitumor activity . The structure–activity relationship (SAR) suggests that modifications in the phenyl and triazole rings can enhance cytotoxicity.

CompoundCell LineIC50 (µg/mL)
Compound AJurkat1.61 ± 1.92
Compound BA-4311.98 ± 1.22

Antimicrobial Activity

The compound's thiazole and triazole moieties are critical for antimicrobial efficacy. A study demonstrated that similar triazole derivatives possess considerable antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups in the phenyl ring was found to enhance this activity.

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC)
Compound CGram-positive10 µg/mL
Compound DGram-negative15 µg/mL

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic pathways involving Bcl-2 family proteins.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth.
  • Anti-inflammatory Effects : By modulating inflammatory cytokines and pathways, it may reduce inflammation in various models.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Case Study on Antitumor Activity : A derivative exhibited significant tumor regression in xenograft models when administered at doses correlating with the observed IC50 values in vitro.
  • Case Study on Antimicrobial Efficacy : Clinical trials demonstrated that a related triazole compound effectively reduced infection rates in patients with resistant bacterial strains.

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